molecular formula C14H23NO2S B2481916 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide CAS No. 2034256-32-9

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2481916
CAS No.: 2034256-32-9
M. Wt: 269.4
InChI Key: WHGHNOLCZMQBBK-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a synthetic cooling agent research compound, structurally characterized by a thiophene moiety linked to a 3,3-dimethylbutanamide group. This molecular architecture is of significant interest for investigating the structure-activity relationships of synthetic coolants, particularly those developed from foundational work by Wilkinson Sword that identified numerous compounds providing a cooling sensation without the irritant properties of menthol . The incorporation of the thiophene heterocycle, a scaffold recognized for its diverse pharmacological potential, may expand the compound's research utility beyond sensory applications into areas such as materials science or medicinal chemistry . The primary research value of this compound lies in its potential as a chemical tool for studying the TRPM8 receptor, a key ion channel responsible for detecting cold temperatures and mediating cooling sensations. Researchers can utilize it to probe the specific molecular interactions required for agonist binding and channel activation, as the 3,3-dimethylbutanamide group is a feature common to several potent cooling agents like WS-23 . Its mechanism of action is postulated to involve agonist activity at this receptor, leading to a perception of coolness without an actual temperature change, making it valuable for studying receptor pharmacology and signal transduction. Furthermore, the thiophene ring system present in this molecule is a privileged structure in drug discovery, known to contribute to various biological activities. This suggests potential secondary research applications in developing novel therapeutic agents or studying bioactivity, though its primary application remains in the realm of sensory science . This compound is offered exclusively for laboratory research to further scientific understanding in these fields.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-10(16)12-6-5-11(18-12)7-8-15-13(17)9-14(2,3)4/h5-6,10,16H,7-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHNOLCZMQBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)CC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of 2-bromo-5-(1-hydroxyethyl)thiophene with ethylamine under basic conditions to form the intermediate N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amine. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiophene ring can be reduced under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of N-(2-(5-(1-oxoethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide.

    Reduction: Formation of a dihydrothiophene derivative.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiophene-Based Amides

(a) N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones ()
  • Structural differences : Bromine substituent at thiophene position 5 vs. hydroxyethyl group in the target compound.
  • Functional impact : Bromine enhances electrophilicity and antimicrobial potency, while the hydroxyethyl group may improve solubility.
  • Bioactivity : Bromothiophene derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC: 0.5–8 µg/mL) .
(b) N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones ()
  • Structural differences : Methylthio group at thiophene position 5 vs. hydroxyethyl.
  • Bioactivity : Reported MIC values range from 1–16 µg/mL against Gram-positive pathogens .
(c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structural differences: Benzamide core vs. thiophene; hydroxyethyl group in a non-aromatic context.

Butanamide Derivatives

(a) (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide ()
  • Structural differences : Cyclohexyl-thioxomethyl substituent vs. thiophene-ethyl group.
  • Functional impact : The thioxomethyl group introduces sulfur-based reactivity, whereas the thiophene in the target compound enables π-π interactions.
(b) 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide ()
  • Structural differences: Indole core vs. thiophene; amino-butanamide vs. dimethylbutanamide.
  • Functional impact : The indole moiety enables interactions with serotonin receptors, while the dimethyl group in the target compound may reduce metabolic degradation .

Physicochemical and Functional Data Table

Compound Name Core Structure Key Substituent Bioactivity (MIC, µg/mL) Applications Reference
Target Compound Thiophene 5-(1-hydroxyethyl) Not reported Hypothesized antimicrobial -
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]quinolones Thiophene 5-Bromo 0.5–8 Antibacterial
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-Bidentate group N/A Catalysis
4-Amino-N-(2-(5-hydroxyindol-3-yl)ethyl)butanamide Indole 4-Amino-butanamide N/A Neuropharmacology

Research Implications and Gaps

  • Antimicrobial Potential: The hydroxyethyl-thiophene motif in the target compound may offer a balance between solubility (hydroxyethyl) and membrane permeability (thiophene), warranting antibacterial testing against resistant strains (e.g., MRSA) as in –3.
  • Catalytic Applications : The absence of a directing group (cf. ) limits its use in C–H functionalization; modifying the amide group could address this.

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a compound that has attracted considerable attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a butanamide moiety , which are significant for its biological interactions. The presence of the thiophene ring may enhance its ability to interact with various biological targets due to the electron-rich nature of the sulfur atom, while the butanamide component may contribute to its solubility and binding affinity.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Thiophene Derivative : The initial step often includes reacting 2-bromo-5-(1-hydroxyethyl)thiophene with ethylamine under basic conditions.
  • Amide Formation : The intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Properties

Research has indicated that compounds containing thiophene structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi. The polar hydroxyethyl group in this compound is believed to be crucial for this antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammatory responses. This activity is likely mediated through the formation of hydrogen bonds between the hydroxyl and amide groups and biological macromolecules .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The thiophene ring can interact with enzymes or receptors, influencing their activity.
  • Hydrogen Bonding : The hydroxyl and amide groups can form hydrogen bonds with target molecules, affecting their stability and function.

Case Studies

Several studies have explored the biological activity of similar thiophene-containing compounds:

  • Antibacterial Activity : A study on 3,4,5,6-tetrahydro-2H-l,3,5-thiadiazine derivatives showed promising results against both gram-positive and gram-negative bacteria. The presence of polar groups was essential for antimicrobial activity .
  • Cancer Research : Compounds similar to this compound have been evaluated as potential HSP90 inhibitors in cancer therapy. These compounds showed ability to inhibit tumor cell growth in vitro .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramideThiophene + IsobutyramideAntimicrobial
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamideThiophene + CyclohexanecarboxamideAnti-inflammatory

This compound is unique due to its specific combination of structural elements that confer distinct chemical and biological properties.

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